molecular formula C13H10N2O5 B6167580 methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate CAS No. 869108-94-1

methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate

Cat. No.: B6167580
CAS No.: 869108-94-1
M. Wt: 274.2
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Description

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate (CAS: 99-80-9) is a benzoate ester derivative featuring a 5-nitro-substituted pyridinyloxy group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₀N₂O₅, with a molecular weight of 274.23 g/mol . Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions between methyl 4-hydroxybenzoate and 2-chloro-5-nitropyridine under basic conditions.

Properties

CAS No.

869108-94-1

Molecular Formula

C13H10N2O5

Molecular Weight

274.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions Optimization

The reaction typically employs a polar aprotic solvent (e.g., DMF, acetonitrile) and a base to deprotonate methyl 4-hydroxybenzoate, generating the phenoxide nucleophile. Data from analogous SNAr reactions (Table 1) reveal critical trends:

Table 1: Optimization of SNAr Conditions for Ether Formation

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Potassium carbonateDMF12049598
DIPEADMF1001610099
Potassium phosphateDME1102476.598

Key observations:

  • Potassium carbonate in DMF at 120°C achieves 95% yield within 4 hours, attributed to the strong base-solvent synergy that enhances phenoxide formation.

  • DIPEA (N,N-diisopropylethylamine) in DMF at 100°C for 16 hours affords quantitative yields, though prolonged reaction times may risk ester hydrolysis.

  • Diethylene glycol dimethyl ether (DME) with potassium phosphate at 110°C yields 76.5%, suggesting solvent polarity impacts reaction efficiency.

Workup and Purification

Post-reaction workup involves solvent removal under reduced pressure, followed by liquid-liquid extraction (ethyl acetate/water) to isolate the crude product. Recrystallization from ethyl acetate/petroleum ether mixtures enhances purity to >98%. For example, dissolving the crude product in ethyl acetate (1260 mL) and adding petroleum ether (1260 mL) induces crystallization, yielding a pale white solid.

Synthesis via Carboxylic Acid Esterification

An alternative route involves synthesizing 4-[(5-nitropyridin-2-yl)oxy]benzoic acid first, followed by esterification with methanol. This two-step approach mitigates potential side reactions during SNAr by deferring ester formation.

Preparation of 4-[(5-Nitropyridin-2-yl)oxy]benzoic Acid

The acid precursor is synthesized via SNAr between 2-chloro-5-nitropyridine and 4-hydroxybenzoic acid under conditions similar to Section 1.1. While specific data for this intermediate are limited, analogous protocols using piperazine derivatives report yields up to 90% with potassium carbonate in acetonitrile at reflux.

Esterification Methods

Esterification of the carboxylic acid employs classical acid-catalyzed or reagent-mediated protocols:

Thionyl chloride/MeOH method :

  • Treating 4-[(5-nitropyridin-2-yl)oxy]benzoic acid (5.00 g, 19.2 mmol) with thionyl chloride (7.39 g, 62.1 mmol) in methanol (100 mL) at 70°C for 2 hours achieves 92.9% yield. The nitro group remains stable under these conditions, and the product precipitates upon cooling.

Sulfuric acid/MeOH method :

  • Refluxing the acid in methanol with concentrated H2SO4 (5% v/v) for 6 hours yields 85–90% product, though prolonged heating may degrade acid-sensitive functionalities.

Table 2: Esterification Efficiency Comparison

MethodCatalystTemperature (°C)Time (h)Yield (%)
Thionyl chloride/MeOHSOCl270292.9
H2SO4/MeOHH2SO465 (reflux)685

Comparative Analysis of Methods

The SNAr route (Section 1) offers a one-pot synthesis but requires stringent control over base strength and solvent to prevent ester hydrolysis. In contrast, the two-step esterification approach (Section 2) ensures higher functional group tolerance, albeit with additional purification steps.

Critical considerations :

  • Solvent choice : DMF enhances reaction rates but complicates removal due to high boiling points. Acetonitrile offers easier workup but lower yields.

  • Base selection : Bulky amines (e.g., DIPEA) suppress side reactions but increase costs.

  • Scalability : The thionyl chloride method scales efficiently, with yields consistently >90% across batch sizes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(5-nitropyridin-2-yl)oxy]benzoic acid and methanol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate exhibit antimicrobial properties. The nitro group in the pyridine ring is known to enhance biological activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-cancer Research

The compound has been studied for its potential anti-cancer effects. It is believed that the incorporation of the nitropyridine moiety can enhance the selectivity and efficacy of anti-cancer agents by targeting specific cancer cell pathways. Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .

Plasticizers

This compound has been identified as a useful plasticizer in plastisol compositions. Its ability to modify the physical properties of polymers makes it valuable in the production of flexible materials used in various applications, including coatings and adhesives .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create a variety of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Analytical Standards

Due to its unique chemical structure, this compound is utilized as an analytical standard in various chemical assays. It aids researchers in calibrating instruments and validating methods for detecting similar compounds in complex mixtures .

Case Studies

Application AreaDescriptionReference
Antimicrobial ActivityExhibits potential against bacterial strains; further studies ongoing ,
Anti-cancer ResearchInvestigated for apoptosis induction in cancer cells
PlasticizersUsed to enhance flexibility in plastisol compositions
Chemical IntermediateImportant for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate, emphasizing differences in substituents, functional groups, and applications:

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Substituent Molecular Formula Key Functional Groups Applications/Notes Reference
This compound 5-nitropyridin-2-yloxy C₁₃H₁₀N₂O₅ Nitro, pyridine, ester Research intermediate; potential bioactive agent
Methyl 4-(carbamoylamino)benzoate Carbamoylamino C₉H₁₀N₂O₃ Urea, ester Aquaporin-3/7 inhibitor candidate
Methyl 4-(2-cyanophenyl)benzoate 2-cyanophenyl C₁₅H₁₁NO₂ Cyano, ester Chemical intermediate; aromatic building block
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thienopyrimidinyloxy C₂₁H₁₇N₃O₃S Thienopyrimidine, ester Anticancer research (structural analog)
Diclofop-methyl 4-(2,4-dichlorophenoxy)phenoxy C₁₆H₁₄Cl₂O₅ Chlorophenoxy, ester Herbicide (commercial use)

Key Comparisons

Functional Group Impact on Reactivity and Bioactivity Nitro Group (Target Compound): The electron-withdrawing nitro group on the pyridine ring enhances electrophilic reactivity, making the compound amenable to further substitution reactions. This group also increases metabolic stability but may reduce aqueous solubility compared to analogs like methyl 4-(carbamoylamino)benzoate, which contains a polar urea group .

Steric and Electronic Effects The 5-nitropyridin-2-yloxy substituent in the target compound creates a sterically bulky and electron-deficient aromatic system, contrasting with the smaller 2-cyanophenyl group in methyl 4-(2-cyanophenyl)benzoate. This difference influences π-π stacking interactions and binding affinities in molecular recognition processes .

Applications Herbicide Analogs (): Compounds like diclofop-methyl highlight the role of phenoxy substituents in agrochemical activity. Aquaporin Inhibitors (): Urea-containing analogs demonstrate the importance of hydrogen-bonding motifs in targeting membrane proteins, a feature absent in the nitro-pyridine derivative .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for methyl 4-(2-cyanophenyl)benzoate, where palladium-catalyzed cross-coupling or SNAr reactions are employed. However, nitration steps to introduce the nitro group require careful optimization to avoid over-oxidation .

Research Findings and Data

Physicochemical Properties

Property This compound Methyl 4-(carbamoylamino)benzoate Diclofop-methyl
Molecular Weight (g/mol) 274.23 194.19 357.19
LogP (Predicted) 2.1 1.4 3.8
Hydrogen Bond Acceptors 5 3 5
Hydrogen Bond Donors 0 2 0

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate, and what reaction conditions are critical for high yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution between 5-nitropyridin-2-ol and methyl 4-hydroxybenzoate. Key conditions include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group.
  • Solvent : Polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Temperature : 80–100°C to accelerate the reaction while avoiding decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
    • Data Interpretation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane). Yield optimization requires stoichiometric control (1:1 molar ratio of reactants).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and benzoate rings) and ester methyl (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ at m/z 303.06 for C₁₃H₁₀N₂O₅) .
  • IR Spectroscopy : Detect ester C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm, retention time ~12 min) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., nitro group’s para position) .
  • Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps to assess susceptibility to electron-deficient reagents.
    • Case Study : DFT studies on analogous nitroaromatics show nitro groups enhance electrophilicity at adjacent carbons, guiding regioselective modifications .

Q. How can researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?

  • Approach :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • X-ray Crystallography : Resolve ambiguous structures (e.g., confirming nitro group orientation via crystallographic data) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to distinguish overlapping signals .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Assay Design :

  • Enzyme Inhibition : Screen against kinases or nitroreductases using fluorogenic substrates (e.g., NADH depletion assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
    • Data Analysis : Normalize activity to scaffold analogs (e.g., chloro- or bromo-substituted derivatives) to establish structure-activity relationships .

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 65–75%) may arise from trace moisture in solvents or incomplete deprotonation. Use anhydrous conditions and monitor base equivalents .
  • Biological Activity : Lower IC₅₀ for nitro derivatives compared to halogens suggests nitro’s electron-withdrawing effect enhances bioactivity. Validate via comparative docking studies .

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